molecular formula C41H79NO3 B13780290 Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester CAS No. 68133-36-8

Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester

Cat. No.: B13780290
CAS No.: 68133-36-8
M. Wt: 634.1 g/mol
InChI Key: RABTYWWXOMZNAP-UHFFFAOYSA-N
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Description

Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester is a complex organic compound with a unique structure that combines elements of fatty acids and oxazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester typically involves the esterification of octadecanoic acid with an oxazoline derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, such as amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acid derivatives in biological systems.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism by which Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ester group can also undergo hydrolysis, releasing octadecanoic acid and the oxazoline derivative, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester
  • 4-Pentenoic acid, 2-methyl-, heptadecyl ester
  • N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide

Uniqueness

Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester is unique due to its combination of a long-chain fatty acid with an oxazoline ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

68133-36-8

Molecular Formula

C41H79NO3

Molecular Weight

634.1 g/mol

IUPAC Name

(4-ethyl-2-heptadecyl-5H-1,3-oxazol-4-yl)methyl octadecanoate

InChI

InChI=1S/C41H79NO3/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-42-41(6-3,37-44-39)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h4-38H2,1-3H3

InChI Key

RABTYWWXOMZNAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC(CO1)(CC)COC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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